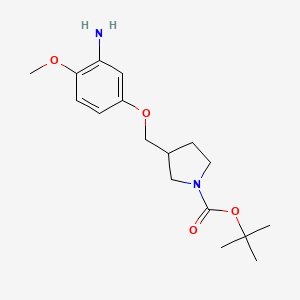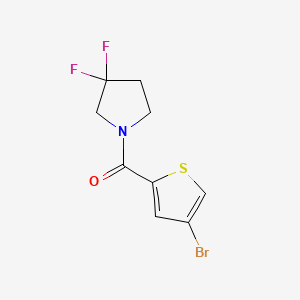![molecular formula C16H17NO3 B8251042 benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8251042.png)
benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate is a chemical compound with the molecular formula C15H17NO3 It is a derivative of carbamic acid and contains a benzyl group, a hydroxyphenyl group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate typically involves the reaction of ®-1-(4-hydroxyphenyl)ethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-Benzyl (1-(4-oxophenyl)ethyl)carbamate.
Reduction: Formation of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine
In medicine, ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate has potential applications as a therapeutic agent. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The benzyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-Benzyl (1-(4-methoxyphenyl)ethyl)carbamate: Similar structure but with a methoxy group instead of a hydroxy group.
®-Benzyl (1-(4-chlorophenyl)ethyl)carbamate: Similar structure but with a chloro group instead of a hydroxy group.
®-Benzyl (1-(4-nitrophenyl)ethyl)carbamate: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate is unique due to the presence of the hydroxy group, which allows for additional hydrogen bonding interactions and enhances its solubility in aqueous media. This makes it more versatile in biological and chemical applications compared to its analogs with different substituents.
特性
IUPAC Name |
benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFBMMMWZMROW-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate](/img/structure/B8251066.png)
![6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine](/img/structure/B8251071.png)
